Antitumor agent-44

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antitumor agent-44 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells, including lung adenocarcinoma cells. This compound disrupts mitochondrial homeostasis, induces cell cycle arrest, and promotes apoptosis in cancer cells .

Preparation Methods

The synthesis of antitumor agent-44 involves several steps. One of the common synthetic routes includes the reaction of specific precursors under controlled conditions to form the desired compound. The process typically involves:

Step 1: Preparation of the starting material through a series of chemical reactions.

Step 2: Formation of the core structure of this compound by reacting the starting material with appropriate reagents.

Step 3: Purification and isolation of the final product using techniques such as chromatography.

Industrial production methods focus on optimizing these steps to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Antitumor agent-44 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antitumor agent-44 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.

Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell growth and apoptosis.

Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.

Industry: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms .

Mechanism of Action

The mechanism of action of antitumor agent-44 involves several key steps:

Disruption of Mitochondrial Homeostasis: The compound interferes with the normal function of mitochondria, leading to a loss of mitochondrial membrane potential.

Induction of Cell Cycle Arrest: It causes the accumulation of cells in a specific phase of the cell cycle, preventing them from dividing.

Promotion of Apoptosis: It activates pathways that lead to programmed cell death, including the activation of caspases and the release of cytochrome c from mitochondria .

Comparison with Similar Compounds

Antitumor agent-44 is unique compared to other similar compounds due to its specific mechanism of action and its ability to target multiple pathways involved in cancer cell growth. Similar compounds include:

Cisplatin: A platinum-containing compound that forms DNA crosslinks, leading to cell death.

Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.

Paclitaxel: A taxane that stabilizes microtubules and prevents cell division .

This compound stands out due to its ability to disrupt mitochondrial homeostasis and induce apoptosis through multiple pathways, making it a promising candidate for further research and development.

Biological Activity

Antitumor Agent-44 (Compound 5n) is a novel compound recognized for its significant biological activity against various cancer types. This article delves into its mechanisms of action, efficacy in preclinical models, and potential as a therapeutic agent.

This compound disrupts mitochondrial homeostasis, which is crucial for maintaining cellular energy and apoptosis regulation. The compound induces cell cycle arrest and promotes apoptosis in human adenocarcinoma cells through several pathways:

- Mitochondrial Dysfunction : The compound interferes with mitochondrial function, leading to increased reactive oxygen species (ROS) production, which triggers apoptotic pathways.

- Cell Cycle Arrest : It causes a G2/M phase arrest, preventing cancer cells from successfully dividing and proliferating.

- Apoptosis Induction : this compound activates caspases and other apoptotic markers, leading to programmed cell death in cancer cells .

Efficacy in Preclinical Studies

Several studies have evaluated the antitumor efficacy of this compound in various cancer cell lines and animal models. Below is a summary of significant findings:

Case Studies

- Breast Cancer Model :

- Lung Cancer Model :

Comparative Analysis with Other Agents

This compound has been compared with other known anticancer agents in terms of efficacy and mechanism:

Properties

Molecular Formula |

C24H15N3O3 |

|---|---|

Molecular Weight |

393.4 g/mol |

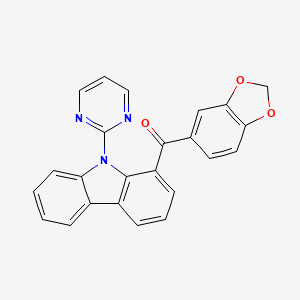

IUPAC Name |

1,3-benzodioxol-5-yl-(9-pyrimidin-2-ylcarbazol-1-yl)methanone |

InChI |

InChI=1S/C24H15N3O3/c28-23(15-9-10-20-21(13-15)30-14-29-20)18-7-3-6-17-16-5-1-2-8-19(16)27(22(17)18)24-25-11-4-12-26-24/h1-13H,14H2 |

InChI Key |

JNRQJBKOMNNIRT-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC4=C3N(C5=CC=CC=C45)C6=NC=CC=N6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.